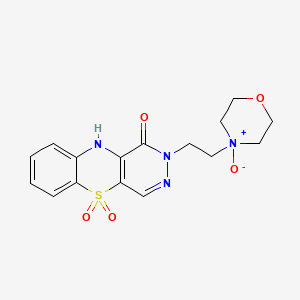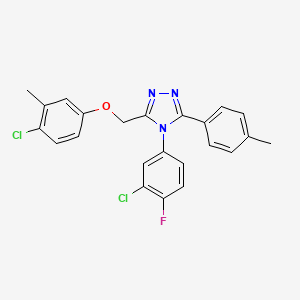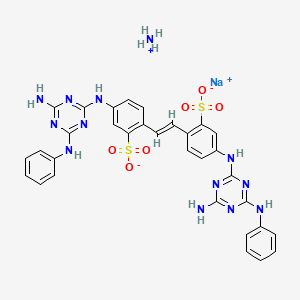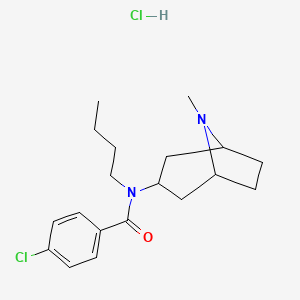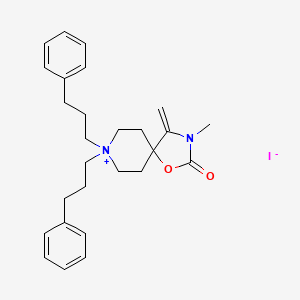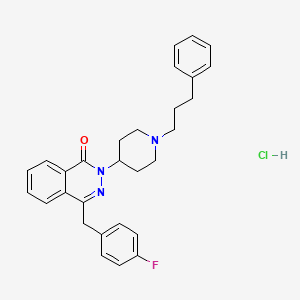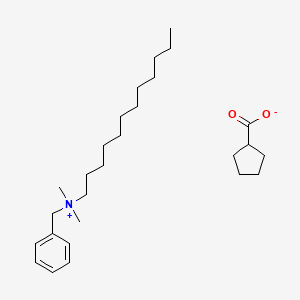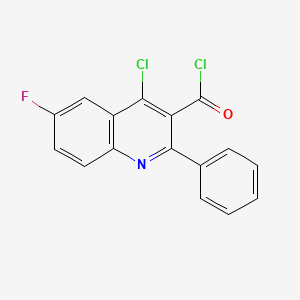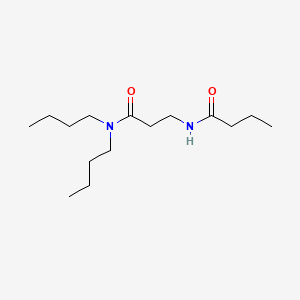
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a dibutylamino group attached to the nitrogen atom, making it a unique derivative of butanamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- typically involves the reaction of butanamide with dibutylamine and a suitable acylating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, altering their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting the stability and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-butyl-3-methyl-
- Butanamide, 3-oxo-N-phenyl-
- N,N-Dimethylbutanamide
Uniqueness
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
82024-09-7 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-3-oxopropyl]butanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-7-12-17(13-8-5-2)15(19)10-11-16-14(18)9-6-3/h4-13H2,1-3H3,(H,16,18) |
InChI Key |
IAXUXBNHBKQKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


